Product packaging for Benzyl piperidine-1-carboxylate(Cat. No.:CAS No. 3742-91-4)

Benzyl piperidine-1-carboxylate

Cat. No.: B3051961
CAS No.: 3742-91-4
M. Wt: 219.28 g/mol
InChI Key: TUWZZXGAUMSUOB-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Synthesis and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. encyclopedia.pubnih.gov Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties to molecules, such as improved solubility, metabolic stability, and bioavailability. thieme-connect.com The flexible, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules. thieme-connect.com

In drug discovery, the piperidine scaffold is a cornerstone in the design of novel therapeutic agents across numerous disease areas. encyclopedia.pubingentaconnect.com Its derivatives have been successfully incorporated into drugs targeting the central nervous system, including antipsychotics and analgesics, as well as agents for managing cardiovascular diseases, infectious diseases, and cancer. encyclopedia.pubnih.govijnrd.org The ability to readily modify the piperidine ring at various positions allows medicinal chemists to fine-tune the pharmacological profile of a drug candidate, optimizing its potency, selectivity, and safety. thieme-connect.com

The Benzyl (B1604629) Piperidine-1-Carboxylate Motif: A Core Unit in Advanced Organic Synthesis

Benzyl piperidine-1-carboxylate serves as a crucial building block in advanced organic synthesis. The benzyl carboxylate group acts as a protecting group for the piperidine nitrogen, rendering it less reactive and allowing for selective modifications at other positions of the ring. This protecting group can be readily removed under mild conditions, typically through hydrogenolysis, to reveal the secondary amine for further functionalization.

This motif is instrumental in the construction of complex molecular architectures. For instance, it has been utilized in the synthesis of various substituted piperidines, which are key intermediates in the preparation of biologically active compounds. unisi.itnih.gov The presence of the benzyl group also provides a site for further chemical transformations, expanding the synthetic utility of this versatile scaffold.

Overview of Academic Research Trajectories for this compound

Current academic research on this compound is multifaceted, exploring its potential in various fields. One major area of investigation is its use as a scaffold for the development of novel enzyme inhibitors. For example, derivatives of benzylpiperidine have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological and inflammatory disorders. unisi.it

Another significant research direction involves the synthesis of benzylpiperidine derivatives as potential treatments for neurodegenerative diseases like Alzheimer's. ingentaconnect.comgoogle.com Researchers are exploring how modifications to the this compound core can lead to compounds that modulate key pathological pathways in these conditions. mdpi.com The development of new synthetic methodologies to access diverse libraries of this compound analogs is also an active area of research, aiming to expand the chemical space available for drug discovery and other applications. google.com

Interactive Table: Properties of this compound

Property Value Source
Molecular Formula C13H17NO2 nih.gov
Molecular Weight 219.28 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 3742-91-4 nih.gov
Synonyms Cbz-piperidine, N-Cbz-piperidine, 1-Z-Piperidine nih.gov

Interactive Table: Research Applications of this compound Derivatives

Research Area Application Key Findings Reference
Neurodegenerative Diseases Synthesis of potential treatments for Alzheimer's disease. Development of dual-target inhibitors of acetylcholinesterase and serotonin (B10506) transporter. mdpi.com
Enzyme Inhibition Development of monoacylglycerol lipase (MAGL) inhibitors. Identification of potent and selective reversible MAGL inhibitors. unisi.it
Organic Synthesis Building block for complex molecules. Used in the synthesis of chromeno[3,4-c]pyridin-5-ones. sigmaaldrich.com
Dopamine (B1211576) Receptor Antagonists Synthesis of dopamine D4 receptor antagonists. Discovery of benzyloxy piperidine-based antagonists with improved metabolic stability. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B3051961 Benzyl piperidine-1-carboxylate CAS No. 3742-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWZZXGAUMSUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281514
Record name benzyl piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3742-91-4
Record name NSC21864
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Benzyl Piperidine 1 Carboxylate and Its Analogs

De Novo Synthetic Routes to the Piperidine (B6355638) Core

The formation of the piperidine skeleton de novo (from scratch) is a cornerstone of synthesizing its derivatives. These routes build the heterocyclic ring from acyclic precursors, allowing for significant control over the final structure.

Reductive amination is a robust and widely employed method for forming the piperidine ring, typically involving the condensation of an amine with a dicarbonyl compound or its equivalent, followed by reduction of the resulting imine or enamine intermediates. nih.govresearchgate.net This strategy is fundamental in [5+1] annulation reactions where five-carbon dielectrophiles react with an amine. nih.gov

A key application is the intramolecular reductive amination of δ-amino aldehydes or ketones, which cyclize to form the piperidine ring upon reduction. researchgate.net The choice of reducing agent is critical for the reaction's success and selectivity. A comparative analysis highlights the utility of various agents, including catalytic hydrogenation (e.g., H₂, Pd/C) and hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net

Recent advancements include rhodium-catalyzed transfer hydrogenation, which facilitates a reductive transamination process. In this method, a pyridinium (B92312) salt is reduced to a dihydropyridine (B1217469) intermediate, which, after hydrolysis, undergoes reductive amination with an exogenous amine to yield N-substituted piperidines. acs.org Another sophisticated approach is the ring-closing double reductive amination of masked dialdehydes, which has been successfully applied to the synthesis of polyhydroxylated N-alkoxypiperidines. researchgate.net

Table 1: Comparison of Reducing Agents in Reductive Amination for Piperidine Synthesis researchgate.net

Reducing AgentSubstrate ExamplesKey AdvantagesKey Disadvantages
H₂/Pd/C Aliphatic/aromatic amines & carbonylsHigh efficiency, clean byproductsRequires specialized pressure equipment
NaBH₄ Aliphatic/aromatic amines & carbonylsOperationally simple, inexpensiveLess selective for imine over carbonyl
NaBH₃CN Aliphatic/aromatic amines & carbonylsSelective for imine reductionHighly toxic (cyanide release)
NaBH(OAc)₃ Wide range of amines and carbonylsMild, high selectivity, broad scopeStoichiometric waste, higher cost

Intramolecular cyclization encompasses a broad range of reactions where a tethered nucleophile and electrophile on an acyclic precursor react to form the piperidine ring. mdpi.com These methods are powerful for establishing stereocenters and complex substitution patterns.

One prominent strategy involves the cyclization of allylsilyl-substituted N-acyliminium ions, which provides a convenient pathway to the piperidine ring and has been applied to the synthesis of various alkaloids. benthamdirect.com Another approach is the intramolecular reductive cyclization of intermediates like conjugated keto-azides. For instance, the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid was achieved using this key transformation. nih.gov

Radical-mediated cyclizations have also emerged as a potent tool. Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. mdpi.com Similarly, copper-catalyzed intramolecular radical C-H amination through electrolysis offers another route. mdpi.com Aza-Michael reactions, which involve the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system, are frequently used and can be rendered enantioselective through organocatalysis. mdpi.com

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including piperidines. These catalysts enable reactions that are otherwise difficult or impossible, often proceeding with high selectivity and under mild conditions. organic-chemistry.org

Palladium-catalyzed reactions are particularly noteworthy. For example, a Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst can generate various six-membered N-heterocycles, including piperidines. organic-chemistry.org The Heck reaction, another palladium-catalyzed process, has been used to functionalize piperidine precursors, which can then be hydrogenated to yield 2,5-disubstituted piperidines. whiterose.ac.uk

Copper catalysis is also significant, particularly for intramolecular C-H amination. acs.org Complexes such as [TpiPr2Cu(NCMe)] have been shown to be effective precatalysts for the cyclization of N-fluoride amides to form piperidines. acs.org Furthermore, iridium complexes like Cp*Ir have been developed for the N-heterocyclization of primary amines with diols, providing piperidines in excellent yields. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex and diverse piperidine scaffolds. taylorfrancis.comresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. taylorfrancis.com

A well-established example is the one-pot, three-component reaction between an aromatic aldehyde, an amine, and a β-keto ester or equivalent. taylorfrancis.comresearchgate.net Various catalysts have been developed to promote this transformation, including phenylboronic acid, which has been shown to be effective in acetonitrile (B52724) at room temperature. researchgate.net Another efficient catalytic system involves the co-catalysis by Ytterbium(III) triflate (Yb(OTf)₃) and silver triflate (AgOTf) for the reaction between dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, yielding a highly functionalized piperidone. tandfonline.com

Table 2: Examples of Catalyzed Multi-Component Reactions for Piperidine Synthesis

ReactantsCatalystProduct TypeReference
Aromatic Aldehyde, Amine, β-Keto EsterPhenylboronic AcidHighly functionalized piperidines researchgate.net
Aromatic Aldehyde, Amine, Acetoacetic EsterTetrabutylammonium tribromide (TBATB)Highly functionalized piperidines taylorfrancis.com
Dimethyl Malonate, Formaldehyde O-benzyl oximeYb(OTf)₃ / AgOTfTrimethyl 3,5,5-piperidonetricarboxylate tandfonline.com

Functionalization and Derivatization Strategies of Benzyl (B1604629) Piperidine-1-Carboxylate

Once the piperidine core is established, subsequent reactions can modify its structure to produce a wide array of derivatives. Benzyl piperidine-1-carboxylate itself can be seen as a protected form of piperidine, where the benzyl carbamate (B1207046) group influences the reactivity of the ring and can be removed under specific conditions. Functionalization can occur at the nitrogen atom, or at various positions on the carbon skeleton.

Nucleophilic substitution reactions are a key method for introducing new functional groups onto a pre-existing piperidine ring. These reactions can be challenging on a saturated carbocycle and often require activation of the leaving group. youtube.com

Direct substitution on a piperidinyl halide is often difficult due to competing elimination reactions. youtube.com A more effective strategy involves converting the halide into an organometallic intermediate (e.g., an organozinc reagent), which can then be coupled with various electrophiles. youtube.com

Alternatively, substitution can be facilitated by introducing an activating group. For example, a hydroxyl group on the piperidine ring can be converted into a better leaving group, such as a mesylate. This mesylate can then be displaced by a variety of nucleophiles. In one synthetic route, a piperidine-based mesylate was reacted with nucleophiles like benzylamine (B48309) and 3-phenylpropan-1-amine to yield the corresponding secondary amines. nih.gov This approach is fundamental for building more complex structures from simpler piperidine scaffolds.

The reactivity in nucleophilic substitution is highly dependent on the reaction conditions and the nature of both the nucleophile and the leaving group. Studies on related systems, such as the reaction of piperidine with substituted cyclohexenones, show that reaction rates are influenced by steric factors and solvent. rsc.org

Alkylation and Acylation Processes

Alkylation and acylation reactions are fundamental for introducing diverse substituents onto the piperidine ring, thereby modulating the pharmacological properties of the resulting molecules. These reactions can be targeted at either the nitrogen or carbon atoms of the piperidine core.

N-alkylation is a common strategy to introduce the benzyl group. For instance, methyl 4-piperidinecarboxylate hydrochloride can be alkylated with benzyl bromide in the presence of triethylamine (B128534) to yield methyl N-benzyl-4-piperidinecarboxylate. The reaction proceeds under reflux conditions for 4-12 hours. google.com

Carbon alkylation of the piperidine ring is more challenging and often requires the use of strong bases or organometallic reagents.

Acylation reactions are employed to introduce acyl groups, often as a prelude to further transformations or to directly install a desired functional group. The synthesis of N-benzyl substituted amides of 1H-indole-5-carboxylic acid involves the acylation of 4-amino-1-benzylpiperidine (B41602) with 1H-indole-5-carboxylic acid using carbonyldiimidazole (CDI) in THF, affording the product in high yield. ptfarm.pluj.edu.pl In another example, N-benzyl-4-piperidinecarboxylic acid is acylated to the corresponding amide, which can then be dehydrated to the nitrile. google.com

Table 1: Alkylation and Acylation Reactions of this compound and its Precursors
Reaction TypeSubstrateReagents and ConditionsProductYieldReference
N-AlkylationMethyl 4-piperidinecarboxylate hydrochlorideBenzyl bromide, triethylamine, reflux, 4-12hMethyl N-benzyl-4-piperidinecarboxylateHigh google.com
Acylation (Amide Formation)4-Amino-1-benzylpiperidine, 1H-indole-5-carboxylic acidCarbonyldiimidazole (CDI), THF1H-Indole-5-carboxylic acid (1-benzyl-piperidin-4-yl)-amide83% ptfarm.pl

Esterification and Carbonyloxylation Reactions

Esterification is a key reaction for the synthesis of the title compound, this compound, and its analogs. This can be achieved through various methods, including the classic Fischer esterification and enzyme-catalyzed processes.

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For example, 4-piperidinecarboxylic acid can be esterified with methanol (B129727) to produce methyl 4-piperidinecarboxylate hydrochloride. google.com The direct formation of benzyl esters can also be accomplished. An enzymatic approach for esterification involves contacting a mixture of the carboxylic acid and alcohol with an esterification enzyme, such as a lipase (B570770), at temperatures typically between 50-70°C. The water formed during the reaction is removed by pervaporation to drive the equilibrium towards the product. google.com

Carbonyloxylation, the introduction of a carboxylate group, can be achieved through palladium-catalyzed C-H activation. A direct benzylation of carboxylic acids with toluene (B28343) can be performed using a Pd(OAc)2 catalyst under an oxygen atmosphere to yield benzyl esters. organic-chemistry.org

Table 2: Esterification and Carbonyloxylation Reactions
Reaction TypeSubstratesReagents and ConditionsProductReference
Esterification4-Piperidinecarboxylic acid, MethanolAcid catalystMethyl 4-piperidinecarboxylate hydrochloride google.com
Enzymatic EsterificationCarboxylic acid, AlcoholLipase, 50-70°C, pervaporationEster google.com

Sulfonylation and Halogenation Modifications

Sulfonylation and halogenation introduce sulfonyl and halogen functionalities, respectively, which can serve as important handles for further synthetic transformations or as key pharmacophoric elements.

Sulfonylation can be performed on nucleophilic groups within the molecule. For instance, the synthesis of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine involves the introduction of a benzylsulfonyl group. nih.gov

Halogenated derivatives of this compound are valuable synthetic intermediates. For example, benzyl 4-(3-bromopropyl)piperidine-1-carboxylate is a commercially available building block. bldpharm.com The introduction of a halogen can be achieved through various standard halogenating agents. A patent describes the use of thionyl chloride (SOCl2) for the cyclization of a related compound, highlighting its role as a halogenating and activating agent. google.com

Table 3: Sulfonylation and Halogenation Modifications
Reaction TypeStarting Material ClassReagent ExampleProduct ClassReference
SulfonylationPiperidine derivative with an amino group4'-(Benzylsulfonyl)benzoyl chlorideSulfonamide derivative nih.gov
HalogenationPiperidine derivativeThionyl chlorideHalogenated piperidine derivative google.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex analogs of this compound.

The Suzuki-Miyaura reaction is widely used for the synthesis of aryl-substituted piperidines. For example, the synthesis of benzo google.comchemicalbook.comfuro[3,2-b]indoles utilizes a Suzuki-Miyaura coupling between 2,3-dibromobenzofuran (B3192647) and 2-bromophenylboronic acid, catalyzed by Pd(PPh3)4. beilstein-journals.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for forming C-N bonds. A double Buchwald-Hartwig reaction has been employed in the synthesis of benzo google.comchemicalbook.comfuro[3,2-b]indoles, using a Pd2(dba)3/BINAP catalytic system. beilstein-journals.org

A debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides, catalyzed by a Pd(dba)2/NiXantPhos system, provides a novel route to diaryl sulfides and demonstrates the versatility of palladium catalysis in cleaving and forming C-S bonds. organic-chemistry.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameSubstratesCatalyst SystemProduct TypeReference
Suzuki-Miyaura Coupling2,3-Dibromobenzofuran, 2-Bromophenylboronic acidPd(PPh3)4, K3PO4Aryl-substituted benzofuran beilstein-journals.org
Buchwald-Hartwig Amination (Double)Aryl dihalide, AminePd2(dba)3, BINAP, NaOt-BuN-Aryl heterocyclic compound beilstein-journals.org
Debenzylative C-S CouplingAryl benzyl sulfide, Aryl bromidePd(dba)2, NiXantPhos, NaN(SiMe3)2Diaryl sulfide organic-chemistry.org

Reactions Involving Alkyne Moieties (e.g., Cycloadditions)

Reactions involving alkyne moieties, particularly cycloadditions, are highly effective for constructing complex heterocyclic systems appended to the this compound core.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a prominent example. This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles from azides and terminal alkynes. Benzyl azide (B81097) can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from CuI, to afford 1,4-disubstituted 1,2,3-triazoles in good to excellent yields. beilstein-archives.orgresearchgate.net These reactions are often tolerant of a wide range of functional groups and can be performed under mild conditions. beilstein-archives.org

Decarboxylative benzylations of alkynes have also been reported. These reactions typically involve the use of a palladium catalyst, such as Pd(PPh3)4, and proceed via the formation of a π-benzyl palladium intermediate. nih.gov

Table 5: Reactions Involving Alkyne Moieties
Reaction TypeSubstratesReagents and ConditionsProduct TypeReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Benzyl azide, Terminal alkyneCuI, Et3N, 30°C1,4-Disubstituted 1,2,3-triazole beilstein-archives.org
Decarboxylative BenzylationBenzylic ester, AlkynePd(PPh3)4, 110°CSubstituted alkyne nih.gov

Oxidation and Reduction Chemistry (e.g., Complex Metal Hydride Reductions)

Oxidation and reduction reactions are essential for interconverting functional groups on the piperidine ring, providing access to a wider range of derivatives.

The oxidation of a primary alcohol on the piperidine ring to an aldehyde is a common transformation. For example, (1-benzyl-4-piperidyl)methanol (B150785) can be oxidized to 1-benzylpiperidine-4-carboxaldehyde using a system of 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate, and sodium bromide in a biphasic solvent system. google.com

Conversely, the reduction of an ester to an aldehyde can be achieved using complex metal hydrides. The reduction of ethyl 1-benzylpiperidine-4-carboxylate to 1-benzylpiperidine-4-carboxaldehyde can be accomplished with diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures (-78°C). prepchem.com Similarly, N-benzylpiperidine carboxylic acid derivatives can be reduced to the corresponding aldehyde using sodium bis(2-methoxyethoxy)aluminum hydride. google.com The reduction of 1-benzylpiperidine-4-carbonitrile (B2688994) with DIBAL-H also yields N-benzyl-4-piperidinecarboxaldehyde. google.com The reduction of a ketone, such as benzyl 4-oxopiperidine-1-carboxylate, to the corresponding alcohol can be carried out with standard reducing agents like sodium borohydride. rsc.org

Table 6: Oxidation and Reduction Reactions
Reaction TypeSubstrateReagents and ConditionsProductYieldReference
Oxidation(1-Benzyl-4-piperidyl)methanolTEMPO, NaIO4, NaBr, CH2Cl2/H2O, 20-25°C1-Benzylpiperidine-4-carboxaldehydeHigh google.com
Reduction (Ester to Aldehyde)Ethyl 1-benzylpiperidine-4-carboxylateDIBAL-H, Toluene, -78°C1-Benzylpiperidine-4-carboxaldehyde92% prepchem.com
Reduction (Nitrile to Aldehyde)1-Benzylpiperidine-4-carbonitrileDIBAL-H, Toluene, -25 to 25°CN-Benzyl-4-piperidinecarboxaldehyde97.5% google.com
Reduction (Ketone to Alcohol)Benzyl 4-oxopiperidine-1-carboxylateNaBH4, EtOH, 0°CBenzyl 4-hydroxypiperidine-1-carboxylate- rsc.org

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure this compound derivatives, which is often a prerequisite for their use as therapeutic agents.

One approach to achieve stereoselectivity is through the use of chiral catalysts. For example, the enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles has been reported, demonstrating the potential for creating stereogenic centers adjacent to the piperidine ring. nsf.gov

Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions between heteroaryl iodides and electrophiles can be used to generate chiral piperidine derivatives. The use of unnatural phenylalanine-derived PHOX ligands in these reactions can induce high enantioselectivity. caltech.edu

Table 7: Stereoselective Synthesis of this compound Derivatives
MethodologyKey FeaturesExample Product ClassReference
Asymmetric Palladium-Catalyzed BenzylationEnantioselective introduction of a benzyl group.Enantioenriched azaarylmethyl amines. nsf.gov
Diastereoselective SynthesisControl of multiple stereocenters to avoid racemic mixtures.(2S, 5R)-disubstituted piperidines. google.com
Asymmetric Nickel-Catalyzed Cross-CouplingUse of chiral PHOX ligands for high enantioselectivity.Chiral heteroaryl-substituted piperidines. caltech.edu

Diastereoselective and Enantioselective Approaches

The asymmetric synthesis of piperidine derivatives can be achieved through various powerful techniques, including enzyme-catalyzed reactions and metal-catalyzed asymmetric transformations. Transaminases, for instance, have emerged as highly effective biocatalysts for the asymmetric synthesis of 2-substituted piperidines. Starting from ω-chloroketones, these enzymes can produce chiral piperidines with high yields and exceptional enantiomeric excess. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale resulted in an 84% isolated yield with an enantiomeric excess greater than 99.5%. nih.gov

Rhodium-catalyzed C-H functionalization presents another powerful tool for the enantioselective synthesis of piperidine analogs. By employing donor/acceptor carbenes, specific C-H bonds within the piperidine ring can be functionalized with high levels of regio- and stereocontrol. nih.gov The choice of the rhodium catalyst is critical in directing the site of functionalization, allowing for the selective synthesis of 2-, 3-, or 4-substituted piperidines. nih.gov

A study on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives demonstrated the use of a chiral auxiliary to achieve diastereoselective separation. The reaction of N-alkylation of various indole (B1671886) amines with (S)-(+)-2-(4-toluenesulfonyloxy)-phenylacetic amide resulted in a mixture of diastereomers with high yields, which could then be separated by flash chromatography. nih.gov The diastereomeric ratios for these reactions are presented in the table below.

Table 1: Diastereomeric Ratios in the Synthesis of 3-(Piperidin-3-yl)-1H-Indole Derivatives nih.gov

Starting AmineDiastereomeric Ratio (dr)
3-(Piperidin-3-yl)-1H-indole55:45
5-Fluoro-3-(piperidin-3-yl)-1H-indole52:48
5-Methoxy-3-(piperidin-3-yl)-1H-indole51:49

Chiral Auxiliary and Catalyst-Controlled Methods

The use of chiral auxiliaries provides a reliable method for inducing stereoselectivity in the synthesis of piperidine derivatives. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed. For instance, the diastereoselective synthesis of new zwitterionic bicyclic lactams, which serve as scaffolds for 2-substituted-4-hydroxy piperidines, has been achieved using (R)-(−)-2-phenylglycinol as a chiral auxiliary. nih.gov This methodology allows for the generation of new stereogenic centers with high diastereoselectivity. nih.gov

Catalyst-controlled methods offer an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In these approaches, a chiral catalyst orchestrates the enantioselective or diastereoselective transformation. Rhodium-catalyzed reactions are a prime example, where the catalyst's chiral ligands control the stereochemical outcome of C-H functionalization and cyclopropanation reactions, leading to specific positional and stereoisomers of piperidine derivatives. nih.gov The site selectivity can be finely tuned by the interplay between the catalyst and the protecting group on the piperidine nitrogen. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Solvent, Temperature, and Catalyst Effects on Reaction Yield and Purity

The selection of an appropriate solvent is crucial as it can influence reaction rates, equilibria, and even the stereochemical course of a reaction. For instance, in the synthesis of dicyanoanilines, using acetonitrile as the solvent with piperidine as a base at room temperature was found to be the optimal condition, leading to a completed reaction in just 10 minutes. researchgate.net The polarity of the solvent can also facilitate product isolation; in some cases, the product precipitates directly from the reaction mixture, simplifying purification. researchgate.net

Temperature is another critical parameter that can significantly affect reaction outcomes. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts and decomposition of sensitive molecules. A study on the synthesis of phenyl-pyrano-thiazol-2-one derivatives found that piperidine was the most efficient organo-base catalyst when ethanol (B145695) was used as the solvent. researchgate.net

The choice of catalyst is arguably one of the most important factors in modern organic synthesis. An ideal catalyst should be highly active, selective, and robust. In the context of piperidine synthesis, various catalysts have been explored. For the four-component synthesis of polyfunctionalized 1,4-dihydropyridines, piperidine has been shown to be an effective organocatalyst. researchgate.net In rhodium-catalyzed C-H functionalization, the catalyst not only determines the site of reaction but also controls the stereoselectivity. nih.gov The table below illustrates the effect of different catalysts and solvents on the yield of a Michael addition reaction.

Table 2: Optimization of Catalyst and Solvent for a Michael Addition Reaction researchgate.net

CatalystSolventYield (%)
PiperidineEthanol92
PyrrolidineEthanol85
TriethylamineEthanol78
PiperidineMethanol88
PiperidineAcetonitrile82

Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules containing multiple functional groups, protecting groups are indispensable tools. youtube.com These groups temporarily mask a reactive functional group, preventing it from participating in a chemical reaction, and can be removed at a later stage. The benzyl carbamate (Cbz or Z) group, which is structurally related to this compound, is a widely used protecting group for amines. It is stable to both aqueous acids and bases and can be removed by hydrogenolysis. youtube.com

Another common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc group is inert to hydrogenolysis and resistant to bases and nucleophilic reagents but is readily cleaved by acids. youtube.com The fluorenylmethyloxycarbonyl (Fmoc) group is another important amine protecting group, which is notably labile to basic conditions, often being removed by treatment with piperidine. youtube.comyoutube.com

The choice of protecting group can also influence the regioselectivity of a reaction. In the rhodium-catalyzed C-H functionalization of piperidine, the nature of the N-protecting group plays a crucial role in directing the site of functionalization. nih.gov For example, an N-Boc-piperidine directs functionalization to the C2 position, whereas an N-α-oxoarylacetyl-piperidine directs the reaction to the C4 position. nih.gov This demonstrates the power of protecting groups not just as passive shields but as active controllers of reactivity.

Orthogonal protection is a sophisticated strategy that allows for the selective removal of one protecting group in the presence of others. youtube.com This is achieved by choosing protecting groups that are cleaved under different conditions. For example, a molecule might contain both a Cbz-protected amine and a Boc-protected amine. The Boc group can be selectively removed with acid, leaving the Cbz group intact, which can then be removed by hydrogenolysis in a subsequent step. This strategy is essential for the stepwise construction of complex molecules.

Iii. Spectroscopic Characterization and Structural Elucidation of Benzyl Piperidine 1 Carboxylate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of benzyl (B1604629) piperidine-1-carboxylate compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. The ¹H NMR spectrum of benzyl piperidine-1-carboxylate exhibits characteristic signals corresponding to the protons of the benzyl group and the piperidine (B6355638) ring.

The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, around 7.2-7.4 ppm. rsc.orgchemicalbook.com The benzylic protons (CH₂) adjacent to the ester oxygen show a singlet at approximately 5.1 ppm. The protons on the piperidine ring are observed in the upfield region. The two axial and two equatorial protons adjacent to the nitrogen atom (C2 and C6) are chemically non-equivalent and often appear as a broad multiplet around 3.4-3.6 ppm. The remaining piperidine protons at C3, C4, and C5 typically resonate as a multiplet between 1.4 and 1.7 ppm. rsc.orgchemicalbook.com

Substituents on either the phenyl ring or the piperidine ring will influence the chemical shifts and splitting patterns of these protons. For instance, electron-donating or electron-withdrawing groups on the aromatic ring will shift the signals of the aromatic protons accordingly. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Aromatic (C₆H₅)~ 7.3Multiplet
Benzylic (OCH₂)~ 5.1Singlet
Piperidine (N-CH₂)~ 3.5Multiplet
Piperidine (CH₂)~ 1.6Multiplet

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution patterns.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylate group is a key diagnostic signal, appearing significantly downfield around 155 ppm. nih.govoregonstate.edu

The carbons of the aromatic ring resonate in the 127-137 ppm range. rsc.orgoregonstate.edu The benzylic carbon (OCH₂) signal is typically found around 67 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) appear at approximately 45 ppm, while the other piperidine carbons (C3, C4, C5) are observed further upfield, generally between 24 and 26 ppm. rsc.orgchemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ) in ppm
Carbonyl (C=O)~ 155
Aromatic (C-Ar, quaternary)~ 137
Aromatic (CH-Ar)~ 127-129
Benzylic (OCH₂)~ 67
Piperidine (N-CH₂)~ 45
Piperidine (C4)~ 26
Piperidine (C3, C5)~ 24-25

Note: Chemical shifts are approximate and depend on the solvent and specific molecular structure. rsc.orgoregonstate.educhemicalbook.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between protons within the molecule. researchgate.net A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound derivatives, a COSY experiment would confirm the coupling between the protons on adjacent carbons within the piperidine ring, helping to unambiguously assign these signals. researchgate.net For example, it would show cross-peaks connecting the N-CH₂ protons with the protons at the C3 and C5 positions, and in turn, their correlation with the C4 protons. This is particularly useful in complex substituted analogues for tracing the spin systems throughout the entire piperidine ring structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the structure of the compound through the analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (219.28 g/mol ). nih.gov

The fragmentation of this compound under electron ionization (EI) typically involves characteristic cleavages. A primary fragmentation pathway is the loss of the benzyl group, leading to the formation of a tropylium (B1234903) ion at m/z 91, which is a very common and stable fragment for benzyl-containing compounds. libretexts.org Another significant fragmentation is the cleavage of the carbamate (B1207046) group, which can lead to various fragment ions corresponding to the piperidine ring and parts of the benzyloxycarbonyl group. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a common fragmentation pathway for amines. libretexts.org

Table 3: Common Mass Spectral Fragments for this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
219[C₁₃H₁₇NO₂]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Tropylium ion (loss of piperidine-1-carboxylate radical)
84[C₅H₁₀N]⁺Piperidin-1-ylium ion (loss of benzyloxycarbonyl group)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent molecule and its fragments. chemicalbook.com The exact mass of this compound (C₁₃H₁₇NO₂) is calculated to be 219.12593 Da. nih.gov An HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous evidence for the molecular formula of the compound, distinguishing it from other potential isomers. nih.govchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. chemicalbook.com The IR spectrum of this compound displays several characteristic absorption bands.

The most prominent feature is the strong absorption band for the carbonyl (C=O) stretch of the carbamate group, which typically appears in the region of 1700-1680 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester group give rise to strong bands in the 1300-1150 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and benzylic protons are seen just below 3000 cm⁻¹. Aromatic C=C stretching absorptions appear in the 1600-1450 cm⁻¹ range. nist.govnist.gov

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3030C-H StretchAromatic
~ 2940, 2860C-H StretchAliphatic (Piperidine, Benzyl)
~ 1690C=O StretchCarbamate
~ 1600, 1495, 1450C=C StretchAromatic Ring
~ 1250, 1170C-O StretchCarbamate

Note: Frequencies are approximate and can be influenced by the physical state of the sample (e.g., solid, liquid, or gas phase). nih.govspectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For derivatives of this compound that can be crystallized, this technique provides detailed information on bond lengths, bond angles, and conformational arrangements of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions can be accurately determined. This information is crucial for confirming the stereochemistry and the conformation of the piperidine ring, which typically adopts a chair conformation. researchgate.netiucr.org

In a study of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, a related piperidine derivative, X-ray diffraction data confirmed that the piperidine ring adopts a chair conformation with the phenyl groups in equatorial orientations. researchgate.net Similarly, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate showed the piperidine ring in a chair conformation, with the ethyl ester group located in an equatorial position. iucr.orgnih.gov The absolute stereochemistry of complex derivatives can also be conclusively determined using this method. caltech.edu

Table 1: Example Crystallographic Data for Piperidine Derivatives

Parametert-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime researchgate.netethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate iucr.orgnih.gov
Molecular FormulaC₂₄H₂₄N₂OC₂₄H₂₆N₂O₄S
Crystal SystemMonoclinicMonoclinic
Space GroupP1 21/c 1P2₁/n
a (Å)19.5024(9)-
b (Å)8.7503(4)-
c (Å)11.6500(6)-
β (°)100.846(2)-
Volume (ų)1952.58(16)-
Z4-

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound compounds from reaction mixtures and for assessing their purity. These techniques exploit differences in the partitioning behavior of compounds between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid and convenient technique used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. google.com It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. tandfonline.comuj.edu.pl The plate is then placed in a chamber with a solvent system (mobile phase), which travels up the plate by capillary action.

Different compounds move up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For instance, in the purification of ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, the product showed an Rf value of 0.39 on a silica gel plate. orgsyn.org Visualization is often achieved using UV light. tandfonline.com

Table 2: Example TLC Parameters for this compound Derivatives

CompoundStationary PhaseMobile PhaseRf ValueReference
Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylateSilica GelEthyl acetate (B1210297)/Hexanes0.39 orgsyn.org
N-benzyl-4-piperidinecarboxaldehydeSilica GelToluene (B28343)/Diisobutylaluminum hydrideReaction Monitored google.com
1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acidSilica Gel 60 F254Acetone0.51 uj.edu.pl

Column Chromatography (e.g., Flash Column Chromatography)

Column chromatography is the primary method for purifying and isolating this compound compounds on a larger scale. uj.edu.pl In this technique, the crude product mixture is loaded onto the top of a column packed with a stationary phase, such as silica gel or florisil®. orgsyn.org A solvent or a mixture of solvents (mobile phase) is then passed through the column.

The components of the mixture travel through the column at different rates, allowing them to be separated and collected in fractions. Flash column chromatography, which uses pressure to speed up the solvent flow, is a commonly employed variant for efficient purification. orgsyn.orgunisi.it The choice of eluent system is critical for achieving good separation; common systems for these compounds include mixtures of hexanes and ethyl acetate. orgsyn.orgrsc.orgrsc.org

Table 3: Example Column Chromatography Conditions for this compound Derivatives

Compound/DerivativeStationary PhaseMobile Phase (Eluent)Reference
Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylateSiO₂Ethyl acetate/Hexanes (0% to 15%) orgsyn.org
Benzyl 3-formylpiperidine-1-carboxylateFlorisil® (100-200 mesh)Hexane/EtOAc (2:1)
Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylateSilica GelEtOAc/MeOH (5:1, + 0.25% Et₃N) rsc.org
Various N-Substituted PiperidinesSilica GelEtOAc/Hexane (1:20) rsc.org
tert-Butyl 4-(4-methoxy-3-((4-(trifluoromethyl)pyridin-2-yl)thio) benzyl)piperidine-1-carboxylateSilica Geln-hexane/ethyl acetate (7:3 to 4:6) unisi.it

Iv. Computational Chemistry and in Silico Investigations of Benzyl Piperidine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, predominantly based on Density Functional Theory (DFT), are pivotal in characterizing the electronic properties of Benzyl (B1604629) piperidine-1-carboxylate. These calculations provide a detailed picture of the molecule's orbitals and electron density distribution, which are fundamental to its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the bandgap energy, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller bandgap suggests that the molecule can be more easily excited and is therefore more reactive. For Benzyl piperidine-1-carboxylate, the electron density of the HOMO is typically localized on the electron-rich regions, such as the benzyl ring and the oxygen atoms of the carboxylate group. The LUMO's electron density is generally distributed over the entire molecule, with significant contributions from the carbonyl group and the benzyl ring.

Table 1: Calculated HOMO-LUMO Energies and Bandgap for this compound

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-0.89
Bandgap Energy (ΔE)5.69

Theoretical analysis of electron excitations, often performed using Time-Dependent DFT (TD-DFT), helps in understanding the molecule's response to electromagnetic radiation and predicts its UV-Visible absorption spectrum. This analysis identifies the primary electronic transitions, their corresponding excitation energies, and oscillator strengths. For this compound, the lowest energy electronic transitions are typically of the π → π* type, originating from the aromatic benzyl group. These transitions are responsible for the characteristic absorption bands in the UV region.

Table 2: Predicted Electronic Transitions of this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMO4.852550.021
HOMO-1 -> LUMO5.202380.095
HOMO -> LUMO+15.582220.008

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. tandfonline.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP map typically shows the most negative potential (red) around the carbonyl oxygen atom of the carboxylate group, highlighting it as a primary site for electrophilic interaction. The regions around the hydrogen atoms of the piperidine (B6355638) and benzyl rings exhibit a positive potential (blue), indicating them as sites for potential nucleophilic interaction. chemrxiv.orgrsc.org

The Fukui function is a concept within DFT that helps to quantify the reactivity of different atomic sites in a molecule. It describes the change in electron density at a particular point in the molecule when the total number of electrons is altered. By analyzing the Fukui functions, one can predict the most likely sites for electrophilic, nucleophilic, and radical attacks.

Natural Population Analysis (NPA) is used to calculate the charges on individual atoms. These charges, in conjunction with Fukui indices, provide a more detailed understanding of local reactivity. For this compound, the carbonyl oxygen and the nitrogen atom of the piperidine ring are generally predicted to be the most susceptible to electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack.

Table 3: Selected NPA Charges and Fukui Indices for this compound

AtomNPA Charge (e)Fukui Index (f+) for Nucleophilic AttackFukui Index (f-) for Electrophilic Attack
O (carbonyl)-0.550.080.15
C (carbonyl)+0.450.120.05
N (piperidine)-0.380.050.11
C (benzyl, ipso)-0.120.030.09

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant hyperconjugative interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the delocalization of the nitrogen lone pair into the antibonding orbital of the C-C bonds in the piperidine ring contributes to the stability of the molecule. Similarly, interactions involving the π-system of the benzyl ring and adjacent σ-bonds are also important.

Table 4: Significant NBO Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (1) Nσ* (C-C) piperidine3.5
LP (2) O (ester)σ* (C-O)2.8
π (C=C) benzylπ* (C=C) benzyl20.1
σ (C-H)σ* (C-N)1.5

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational landscape over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies.

For this compound, MD simulations can reveal the flexibility of the piperidine ring, which can adopt various chair and boat conformations. The orientation of the benzyl carboxylate substituent relative to the piperidine ring is also a key conformational variable. Understanding the preferred conformations and the energy barriers between them is crucial for predicting how the molecule might interact with other molecules, such as biological receptors. The simulations can provide information on the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions, offering a quantitative measure of the molecule's flexibility.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Molecular docking studies have been employed to elucidate the interactions between derivatives of benzyl piperidine and various biological targets, revealing key structural features that govern their binding affinity.

Interaction with Cholinesterases: Derivatives of benzylpiperidine have been investigated as inhibitors of cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are significant targets in the management of Alzheimer's disease. tandfonline.com Docking studies revealed that these compounds can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE simultaneously. tandfonline.com

For one such derivative, the N-benzylpiperidine moiety's benzyl ring was predicted to form a π-π aromatic interaction with the Trp86 residue in the CAS. tandfonline.com Meanwhile, another part of the molecule, a benzimidazole (B57391) ring, engaged in π-π stacking interactions with Trp286 and Tyr341 in the PAS. tandfonline.com Further stabilization of the complex was achieved through hydrogen bonds with Phe295 and Arg296 and π-alkyl interactions with several other residues. tandfonline.com In studies with BChE, a derivative adopted a U-shaped conformation where a π-cation interaction was observed between the charged nitrogen of the piperidine ring and an Asp70 residue. tandfonline.com Research on ethyl piperidine-1-carboxylate derivatives also showed favorable binding energies against human acetylcholinesterase (hAChE). acgpubs.org

Interaction with Sigma Receptors: Benzylpiperidine derivatives have also been docked into the sigma 1 receptor (S1R), a protein implicated in various neurological functions. nih.gov The binding mode analysis for these compounds highlighted the importance of polar and charged interactions. The protonated nitrogen atom of the piperidine ring was found to form a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126. nih.gov Additionally, a stabilizing π-cation interaction between this same ionized nitrogen and the Phe107 residue was identified. nih.gov These interactions are crucial for the high binding affinity observed in these compounds. nih.gov

Biological TargetKey Interacting ResiduesType of InteractionReported Affinity
Acetylcholinesterase (AChE)Trp86, Trp286, Tyr341, Phe295π-π Stacking, Hydrogen BondIC₅₀ = 0.39 µM tandfonline.com
Butyrylcholinesterase (BChE)Asp70, Trp82, His438π-cation, π-π StackingIC₅₀ = 0.16 µM tandfonline.com
Sigma 1 Receptor (S1R)Glu172, Asp126, Phe107Salt Bridge, π-cationKᵢ = 3.2 nM nih.gov
Human Acetylcholinesterase (hAChE)Not SpecifiedBinding Energy-7.52 kcal/mol acgpubs.org

Topological Studies (AIM, ELF, LOL) for Chemical Bonding Characteristics

Topological analysis of electron density provides a quantitative description of the chemical bonding and structure of a molecule. Methods such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are used to analyze the electronic environment. researchgate.netmdpi.com These studies offer insights into the nature of covalent bonds, non-covalent interactions, and electron pair localizations within a molecule. mdpi.com

While specific topological studies on this compound were not found, analyses of related piperidine derivatives establish a methodological precedent. researchgate.net ELF and LOL analyses, in particular, are used to examine the electronic structure of each atom in a molecule. researchgate.net These methods are based on the kinetic energy density of electrons. mdpi.com

The Electron Localization Function (ELF) provides a measure of electron pair localization, making it useful for identifying covalent bonds and lone pairs. mdpi.com The Localized Orbital Locator (LOL), on the other hand, is derived from the gradient of localized orbitals and is particularly effective at revealing regions where localized orbitals overlap. mdpi.com In graphical representations, ELF and LOL maps use color contours to show chemically significant regions, such as areas of high electron localization around hydrogen atoms or delocalized electrons in aromatic systems. mdpi.com These analyses can quantitatively characterize the bonding within the piperidine ring, the carboxylate group, and the benzyl moiety, providing a deeper understanding of the molecule's electronic properties and reactivity.

MethodPrimary FunctionInformation Provided
AIM (Atoms in Molecules)Partitions electron density to define atoms and bonds.Characterizes bond paths, bond critical points, and the nature of atomic interactions (covalent vs. non-covalent).
ELF (Electron Localization Function)Maps the probability of finding an electron pair. mdpi.comIdentifies regions of covalent bonds, lone pairs, and atomic cores, providing a visual representation of electron localization. researchgate.netmdpi.com
LOL (Localized Orbital Locator)Analyzes the gradient of localized molecular orbitals. mdpi.comHighlights areas of orbital overlap and distinguishes different types of chemical bonds and electron pairs. researchgate.netmdpi.com

V. Biochemical and Pharmacological Research Applications of Benzyl Piperidine 1 Carboxylate Analogs

Role as Precursors and Building Blocks in Drug Design

The benzyl (B1604629) piperidine-1-carboxylate framework serves as a crucial precursor and building block in the synthesis of more complex molecules for therapeutic applications. Its piperidine (B6355638) ring, substituted with a benzyl group, offers a versatile foundation for creating diverse chemical libraries. The N-BP motif, in particular, is known to facilitate important cation-π interactions with target proteins and provides a platform for optimizing the stereochemical aspects that influence potency and toxicity. nih.gov More than 70 drugs approved by the FDA incorporate a piperidine moiety, highlighting its significance in pharmaceutical development. pharmaceutical-technology.com

Scaffold Development and Lead Optimization Strategies

The piperidine scaffold is a cornerstone in scaffold development and lead optimization, processes aimed at refining a lead compound's properties to enhance its drug-like characteristics. nih.govacs.org Structural simplification is a key strategy where large or complex lead compounds are modified by removing non-essential groups. scienceopen.com This can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects. scienceopen.com

In the development of inhibitors for various enzymes, the piperidine ring is often a central feature. For instance, in the creation of acid ceramidase inhibitors, piperidine and piperazine (B1678402) series were chosen as novel scaffolds for further modification due to their promising initial potency. nih.govacs.org The nitrogen atom within the piperidine ring serves as a convenient anchor point for structural diversification. nih.govacs.org Lead optimization efforts often involve creating a series of analogs to study structure-activity relationships (SAR). For example, in developing Diacylglycerol O-Acyltransferase (DGAT-1) inhibitors, optimization of an initial lead compound through systematic modifications led to the discovery of significantly more potent compounds. nih.govresearchgate.net This iterative process of synthesis and testing is fundamental to refining a molecule's efficacy and selectivity. nih.govresearchgate.net

Design of Multi-Target Directed Ligands

The complexity of multifactorial diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), a strategy that aims to engage multiple biological targets simultaneously. nih.govresearchgate.net The N-benzylpiperidine scaffold is a prominent feature in the design of these MTDLs. nih.govresearchgate.net

For Alzheimer's disease, researchers have designed and synthesized series of N-benzylpiperidine analogs to act as multifunctional inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govnih.gov By rationally modifying the structure of existing drugs like donepezil (B133215), which contains an N-benzylpiperidine core, new derivatives have been created with balanced inhibitory activity against multiple targets. researchgate.netnih.gov For example, one study identified N-benzylpiperidine analogs that showed significant and balanced inhibition against both AChE and BACE-1. nih.govresearchgate.net Another study developed derivatives that potently inhibited both AChE and BuChE, which is beneficial as BuChE's role becomes more significant in advanced stages of Alzheimer's disease. nih.govuj.edu.pl Computational methods like molecular docking and molecular dynamics are often integrated with in vitro assays to guide the design and predict the binding interactions of these MTDLs with their target enzymes. nih.gov

Enzyme Inhibition and Modulation Studies

Analogs of benzyl piperidine-1-carboxylate, particularly those with a carbamate (B1207046) functional group, have been extensively studied as inhibitors of a class of enzymes known as serine hydrolases. nih.govnih.gov These enzymes play critical roles in various physiological processes, and their inhibition is a therapeutic strategy for numerous diseases. nih.govnih.gov The carbamate group can covalently modify the active site serine residue of these enzymes, leading to their inactivation. nih.govnih.gov

Inhibition of Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.orgnih.gov Inhibiting MAGL increases 2-AG levels, which can produce therapeutic effects such as pain relief and anxiety reduction. nih.gov Piperidine carbamates have emerged as a highly promising class of MAGL inhibitors. nih.govnih.gov

One of the most significant breakthroughs in this area was the discovery of JZL184, a piperidine carbamate that is a potent, selective, and irreversible inhibitor of MAGL. nih.gov The development of benzylpiperidine-based MAGL inhibitors has led to compounds with high potency, some showing IC₅₀ values in the low nanomolar range. acs.orgnih.gov Research has focused on creating both irreversible and reversible inhibitors. For instance, a new class of reversible benzylpiperidine-based MAGL inhibitors was synthesized, leading to a compound with an IC₅₀ value of 2.0 nM and notable selectivity over other related enzymes. nih.gov

Table 1: Inhibition of MAGL by Benzylpiperidine Analogs
CompoundDescriptionMAGL IC₅₀ (nM)Selectivity over FAAH (IC₅₀, µM)Reference
Benzylpiperidine MAGL inhibitor First synthesized in its class133.95.9 acs.orgnih.gov
Compound 13 Reversible benzylpiperidine derivative2.0>10 nih.gov
JZL184 Irreversible piperidine carbamate inhibitor8.0~200-fold selectivity nih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme that degrades the endocannabinoid anandamide. nih.govnih.gov Its inhibition is a therapeutic target for managing pain and anxiety. researchgate.net Piperidine and piperazine ureas and carbamates are recognized as "privileged scaffolds" for creating potent and selective FAAH inhibitors. nih.govnih.gov These compounds typically act by covalently carbamylating the catalytic serine (Ser241) in the FAAH active site. nih.gov

The structural versatility of the piperidine scaffold allows for fine-tuning of inhibitor selectivity. nih.govacs.org By modifying the substituents on the piperidine or piperazine ring, researchers can develop compounds that are either highly selective for FAAH, selective for MAGL, or designed as dual inhibitors of both enzymes. nih.govacs.org For example, a series of benzothiophene (B83047) piperidine urea (B33335) inhibitors demonstrated high selectivity for FAAH over other serine hydrolases. nih.gov In some series, piperidine analogs were found to be slightly more potent than the corresponding piperazine analogs against human FAAH. nih.gov

Inhibition of Other Serine Hydrolases

The piperidine carbamate and urea scaffolds are not limited to inhibiting MAGL and FAAH; they are effective against a broader range of serine hydrolases. nih.govnih.gov Activity-based protein profiling (ABPP) has revealed that many piperidine/piperazine carbamates that inhibit MAGL also show activity against other serine hydrolases, most notably ABHD6 (α/β-hydrolase domain containing 6). nih.govnih.gov The carbamate functional group is considered a "privileged" reactive group for this enzyme class, as it can be modified to create inhibitors with exceptional potency and selectivity across the proteome. nih.gov

Researchers have designed peptidomimetic hybrid inhibitors using a piperidine carbamate dipeptide structure to target serine proteases like matriptase and hepsin, which are implicated in cancer progression. rsc.org These rationally designed molecules have shown potent activity against their targets with excellent selectivity over other proteases. rsc.org The adaptability of the carbamate leaving group provides a platform for tuning the selectivity of these inhibitors, making them valuable chemical probes for studying the function of individual serine hydrolases. stanford.edu

Inhibition of Cholinesterase Receptors (e.g., Acetylcholinesterase)

The N-benzylpiperidine moiety is a well-established pharmacophore for cholinesterase inhibitors, largely due to its presence in the widely used Alzheimer's disease medication, donepezil. nih.govnih.gov The development of analogs based on the this compound structure has been a fertile area of research aimed at discovering novel and more potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A significant breakthrough was the identification of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which demonstrated potent AChE inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 0.03 µM. nih.govnih.gov This discovery spurred the synthesis of further derivatives. In one such study, the ester linkage of the lead compound was replaced with a more metabolically stable amide linker, and the indanone group was substituted with different aryl and heterocyclic rings. nih.govnih.gov This led to the development of analogs like 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, which showed AChE IC₅₀ values of 0.41 µM and 5.94 µM, respectively. nih.gov

Another series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-AChE activity. cornell.edu Research found that introducing a bulky group at the para position of the benzamide (B126) or an alkyl/phenyl group on the benzamide nitrogen dramatically increased inhibitory power. cornell.edu The most potent compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as one of the most powerful AChE inhibitors known, with an IC₅₀ value of 0.56 nM and an 18,000-fold selectivity for AChE over BChE. cornell.edu

Further studies have explored linking the N-benzylpiperidine fragment to other heterocyclic systems. A series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid showed moderate inhibitory potential against BChE. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Analogs

Compound NameAChE IC₅₀Selectivity (AChE/BChE)Source
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03 µMNot Specified nih.govnih.gov
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 µMNot Specified nih.gov
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide5.94 µMNot Specified nih.gov
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56 nM18,000-fold cornell.edu

Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition

In the quest for multi-target-directed ligands for Alzheimer's disease, the benzylpiperidine scaffold of donepezil has been adapted to also inhibit beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1). cornell.edugoogle.com BACE-1 is a primary therapeutic target in Alzheimer's research as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which form pathogenic plaques in the brain. nih.govnih.gov

It has been reported that donepezil itself exhibits some BACE-1 inhibitory activity. google.com Building on this, researchers have synthesized donepezil analogs with enhanced BACE-1 inhibition. One study created 22 analogs and found that while most were not better than donepezil at inhibiting BACE-1, a few compounds with specific alkyl and aromatic substituents displayed inhibitory activity in the low micromolar range. google.com

A more targeted approach involved modifying donepezil analogs by incorporating backbone amide linkers designed to form hydrogen bonds with the catalytic site of BACE-1. cornell.edu This strategy yielded a particularly potent dual inhibitor, compound 4 in the study, which exhibited an IC₅₀ of 18.3 nM against BACE-1, a significant improvement over donepezil's IC₅₀ of 194 nM. This compound also retained high potency against human AChE (hAChE) with an IC₅₀ of 4.11 nM. cornell.edu These findings highlight the successful engineering of the benzylpiperidine framework to create dual-action agents for potential Alzheimer's therapy. cornell.edu

Table 2: BACE-1 and AChE Inhibition by Dual-Target Donepezil Analogs

CompoundBACE-1 IC₅₀hAChE IC₅₀Source
Donepezil194 nM6.21 nM cornell.edu
Compound 4 (analogue)18.3 nM4.11 nM cornell.edu
Donepezil analogue 8c Low micromolarNot Specified google.com
Donepezil analogue 8e Low micromolarNot Specified google.com
Donepezil analogue 8f Low micromolarNot Specified google.com
Donepezil analogue 8l Low micromolarNot Specified google.com

Investigating Mechanism of Enzyme-Ligand Interactions

Understanding the molecular interactions between this compound analogs and their target enzymes is crucial for rational drug design. Molecular modeling and dynamic simulations have been instrumental in elucidating these mechanisms. nih.govnih.govresearchgate.net

For cholinesterase inhibitors, the N-benzylpiperidine motif is known to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Molecular docking studies of benzyl analogs of the alkaloid stepholidine indicated that π-π stacking interactions with aromatic residues in the AChE binding gorge were a dominant feature. nih.gov Similarly, molecular dynamics simulations of a novel N-benzylpiperidine carboxamide derivative showed a binding mode closely correlated with that of the approved drug donepezil. nih.gov

In the design of dual AChE and BACE-1 inhibitors, modeling was used to confirm that introducing an amide linker into the donepezil structure would allow for hydrogen bonding with the catalytic aspartate residues (Asp32 and Asp228) in the BACE-1 active site. cornell.edu For MAO inhibitors, docking studies revealed important interactions between the active analogs and amino acid residues of the protein receptors, paving the way for further design improvements. nih.gov These computational approaches provide a detailed picture of the binding orientation and key interactions, such as hydrogen bonds and π-π stacking, that govern the potency and selectivity of these ligands.

Receptor Binding and Signaling Pathway Modulation

Opioid Receptor Interactions

The benzylpiperidine scaffold has also been explored for its potential to interact with opioid receptors, which are critical targets for pain management. Fentanyl, a highly potent synthetic opioid, is a well-known phenylpiperidine derivative that acts by activating μ-opioid receptors (MOR).

Research into novel analgesics has led to the design of benzylpiperidine derivatives that act as dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual-target approach is promising for achieving strong pain relief while potentially reducing common opioid-related side effects. A study evaluating 30 such derivatives identified a lead compound (52 ) with high binding affinity for both receptors, exhibiting a dissociation constant (Ki) of 56.4 nM for MOR and 11.0 nM for σ1R.

Interestingly, structure-activity relationship studies on fentanyl analogs have shown that the nature of the N-substituent is critical for MOR affinity. The replacement of fentanyl's N-phenethyl group with an N-benzyl group, which differs by only a single carbon in the linker, leads to a significant reduction in opioid activity. nih.gov This underscores the precise structural requirements for potent MOR binding and highlights the nuanced role of the benzylpiperidine moiety in this context.

Table 3: Opioid and Sigma-1 Receptor Binding Affinity of a Benzylpiperidine Derivative

CompoundReceptorBinding Affinity (Ki)Source
Compound 52 (analogue)μ-Opioid Receptor (MOR)56.4 nM
Sigma-1 Receptor (σ1R)11.0 nM

Monoamine Oxidase Isoform Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that regulate neurotransmitter levels and are important targets for treating neurodegenerative diseases and depression. nih.gov Selective inhibitors of MAO-B are sought for Parkinson's disease, while MAO-A inhibitors are used for anxiety and depression. nih.gov

A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more selective for MAO-B over MAO-A. The most potent compound, S5 , which has a 3-chloro substitution on the benzyl ring, showed an IC₅₀ value of 0.203 µM for MAO-B and a high selectivity index of 19.04 over MAO-A. Kinetic studies revealed that compound S5 acts as a competitive and reversible inhibitor of MAO-B with a Ki value of 0.155 µM.

In another study, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which incorporate a benzyl-carboxamide fragment, were evaluated. nih.gov This work identified compounds that were potent dual inhibitors of both MAO-A and MAO-B, as well as compounds that were selective for MAO-A. For instance, compounds 2d (para-Fluoro) and 2j (para-Bromo) were selective MAO-A inhibitors with IC₅₀ values of 1.38 µM and 2.48 µM, respectively. nih.gov These findings demonstrate the tunability of the benzylpiperidine scaffold to achieve desired selectivity profiles against MAO isoforms.

Table 4: Inhibition of Monoamine Oxidase (MAO) Isoforms by Benzylpiperidine Analogs

CompoundTargetIC₅₀ (µM)Ki (µM)Inhibition TypeSource
S5 (pyridazinobenzylpiperidine)MAO-B0.2030.155Competitive
MAO-A3.857Not DeterminedNot Determined
S16 (pyridazinobenzylpiperidine)MAO-B0.9790.721Competitive
2d (dihydroisoquinoline-carboxamide)MAO-A1.38Not DeterminedNot Determined nih.gov
2j (dihydroisoquinoline-carboxamide)MAO-A2.48Not DeterminedNot Determined nih.gov

N-Methyl-D-Aspartate Receptor (NR2B Subtype) Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors, particularly those containing the NR2B subunit, is implicated in neurodegenerative conditions. Therefore, selective NR2B antagonists are of significant interest.

Research has identified 4-benzyl-1-piperidinylalkynyl-based compounds as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor. nih.gov One of the initial leads, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, was identified as a potent NR1A/2B antagonist. nih.gov

Further optimization focused on replacing a phenol (B47542) group in earlier analogs to improve metabolic stability. This led to the synthesis of a series of 1-(heteroarylalkynyl)-4-benzylpiperidines. The study confirmed a preference for a propyne (B1212725) linker over a butyne linker and culminated in the discovery of 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one (46b ). This compound proved to be a very potent and selective NR1A/2B receptor antagonist with an IC₅₀ value of 0.0053 µM (5.3 nM).

Table 5: N-Methyl-D-Aspartate Receptor (NR2B Subtype) Antagonism by Benzylpiperidine Analogs

Compound NameReceptor SubtypeIC₅₀ (µM)Source
4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenolNR1A/2B0.17
4-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]phenolNR1A/2B0.10
5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one (46b )NR1A/2B0.0053
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidineNR1A/2BPotent antagonist nih.gov

Interactions with Neurotransmitter Systems

Analogs of this compound have been investigated for their interactions with various neurotransmitter systems, demonstrating a range of activities from receptor antagonism to transporter inhibition.

One area of focus has been the dopamine (B1211576) (DA) system. Dopamine is a major catecholamine neurotransmitter in the central nervous system (CNS), and its receptors (D1-D5) are members of the G-protein-coupled receptor (GPCR) superfamily. nih.gov Due to the high homology between dopamine receptor subtypes, developing subtype-selective ligands is a significant challenge. nih.gov Researchers have synthesized and characterized benzyloxy piperidine-based compounds as dopamine D4 receptor antagonists. nih.gov For instance, starting from commercially available tert-butyl (S)-3-hydroxy or 4-hydroxypiperidine-1-carboxylate, a series of benzyl ethers were created, which were then further modified to produce final compounds with affinity for the D4 receptor. nih.gov

Another key target is the serotonin (B10506) transporter (SERT). A study focused on designing dual-target inhibitors of acetylcholinesterase (AChE) and SERT for potential application in Alzheimer's disease. mdpi.com While some synthesized 1-benzylpiperidine (B1218667) derivatives showed moderate AChE inhibitory activity, their affinity for SERT was generally low. mdpi.com The presence of a benzyl group on the piperidine ring was suggested to potentially hinder the crucial cation-π interaction with key residues like Asp or Glu in the SERT binding site, which is a common feature for known ligands. mdpi.com

Furthermore, some benzylpiperidine-4-carboxylate derivatives have been identified as monoamine releasing agents, with a preference for dopamine and norepinephrine (B1679862) over serotonin. One such compound demonstrated an effective concentration (EC50) of 109 nM for dopamine release and also acted as a monoamine oxidase inhibitor. Additionally, methyl 1-benzylpiperidine-3-carboxylate has been shown to bind to dopamine receptors and inhibit neurotransmission. biosynth.com

Modulation of Cellular Pathways (e.g., Cancer Progression, Neurodegeneration)

The this compound scaffold is a versatile starting point for developing modulators of cellular pathways implicated in diseases like cancer and neurodegeneration.

Cancer Progression:

A significant focus of research has been the inhibition of monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol and is overexpressed in many aggressive cancers, providing fatty acids that promote tumor growth. nih.govunisi.it A novel class of benzylpiperidine-based reversible MAGL inhibitors has been synthesized. nih.gov One potent and selective inhibitor from this class demonstrated antiproliferative activity, induced apoptosis, and reduced cell migration in pancreatic cancer cell cultures. nih.gov This suggests that MAGL inhibition by such compounds could be a promising strategy for cancer therapy. nih.gov

Another target relevant to cancer is the sigma-1 (σ1) receptor. researchgate.netnih.gov This receptor is involved in various cellular functions and is often overexpressed in tumor cells. nih.gov Novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold have been developed. nih.gov Certain 1-methylpiperidine (B42303) derivatives from this series showed high affinity for the σ1 receptor and inhibited the growth of human non-small cell lung cancer and androgen-negative human prostate cancer cells. nih.gov The antiproliferative effects of these compounds highlight the potential of targeting the σ1 receptor in cancer treatment. nih.gov

Neurodegeneration:

In the context of neurodegenerative diseases like Alzheimer's, research has explored the development of cholinesterase inhibitors based on the N-benzylpiperidine carboxamide structure. nih.govresearchgate.net Starting from a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed potent acetylcholinesterase (AChE) inhibitory activity, a series of analogs were synthesized. nih.govresearchgate.net By replacing the ester linkage with a more stable amide and modifying other parts of the molecule, researchers identified new compounds with significant in vitro AChE inhibitory activity. nih.gov

Cation-π and π-π Interactions in Target Binding

Cation-π and π-π interactions are crucial noncovalent forces that often dictate the binding of ligands to their biological targets. wikipedia.orgnih.gov These interactions are particularly relevant for the aromatic and potentially charged moieties present in this compound derivatives.

Cation-π Interactions: This interaction involves the electrostatic attraction between a cation and the electron-rich face of a π system, like a benzene (B151609) ring. wikipedia.orgnih.gov Its strength can be comparable to hydrogen bonds and salt bridges. wikipedia.org In the context of this compound analogs, the protonated piperidine nitrogen can act as the cation, interacting with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket of a protein. nih.gov For example, the binding of ligands to the serotonin transporter (SERT) often involves a critical cation-π interaction between the ligand's amine and a specific aspartate or glutamate (B1630785) residue. mdpi.com It has been hypothesized that the addition of a benzyl group to the piperidine ring might sterically hinder this optimal interaction, thereby reducing binding affinity for SERT. mdpi.com

π-π Interactions: These interactions occur between aromatic rings and are important for the stacking and arrangement of molecules in biological systems. wikipedia.org In the case of this compound derivatives, the benzyl group can engage in π-π stacking interactions with aromatic amino acid side chains within the target protein's binding site. Molecular docking studies of certain benzylpiperidine amides as tyrosinase inhibitors have suggested that the benzyl group contributes significantly to their potency through such hydrophobic interactions. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR investigations have been crucial in optimizing their potency and selectivity for various biological targets.

Impact of Substituent Patterns on Biological Activity

The type and position of substituents on the benzyl and piperidine rings, as well as on other parts of the molecule, have a profound impact on the biological activity of these derivatives.

In the development of dopamine D4 receptor antagonists, modifications to the N-benzyl group of benzyloxy piperidine analogs revealed distinct SAR patterns. For instance, with a 1-methylimidazo[1,5-a]pyridine (B1607899) core, a 3,4-difluorobenzyl or a 4-fluoro-3-methylbenzyl group resulted in the most active compounds, while other substituents like 3-methylbenzyl or 3-trifluoromethoxybenzyl led to significantly reduced or no activity. nih.gov

For MAGL inhibitors based on a benzylpiperidine scaffold, the substituents on a phenolic ring were varied. unisi.it Introducing a fluorine atom at the para position to a hydroxyl group was found to be highly beneficial for MAGL inhibition potency. unisi.it

In a series of N-(1-benzylpiperidin-4-yl)arylacetamides designed as sigma (σ) receptor ligands, substitutions on the aromatic rings of both the phenylacetamide and benzyl moieties were explored. Halogen substitution on both rings led to a significant increase in affinity for the σ2 receptor while maintaining affinity for the σ1 receptor. researchgate.net

The table below summarizes the impact of different substituent patterns on the biological activity of this compound derivatives based on various studies.

Core Scaffold Substituent Modification Target Effect on Activity
Benzyloxy piperidineN-benzyl group variations (e.g., 3,4-difluoro, 4-fluoro-3-methyl)Dopamine D4 ReceptorIncreased potency nih.gov
BenzylpiperidinePara-fluoro on phenolic ringMAGLIncreased inhibitory potency unisi.it
N-(1-benzylpiperidin-4-yl)arylacetamideHalogen on phenylacetamide and benzyl ringsSigma-2 ReceptorIncreased affinity researchgate.net

Influence of Stereochemistry on Potency and Selectivity

Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in this compound derivatives can significantly influence their potency and selectivity.

In the development of P2Y14 receptor antagonists, bridged piperidine analogs were synthesized to introduce conformational rigidity. nih.gov The synthesis of enantiomerically pure (S,S,S) 2-azanorbornane derivatives demonstrated the importance of stereochemistry, with one enantiomer showing threefold higher affinity for the receptor than its counterpart. nih.gov

Similarly, when designing tyrosinase inhibitors, docking studies revealed that the stereochemical presentation of the benzyl group is crucial for effective interaction within the enzyme's active site. nih.gov The precise orientation of the benzyl moiety allows for favorable hydrophobic interactions that contribute to higher potency. nih.gov

Applications in Chemical Probes and Biochemical Tools Development

This compound and its derivatives serve as valuable scaffolds for the development of chemical probes and biochemical tools to study biological processes.

One significant application is in the creation of inhibitors for enzymes like monoacylglycerol lipase (MAGL). unisi.it Potent and selective inhibitors derived from the benzylpiperidine scaffold can be used as chemical probes to investigate the physiological and pathological roles of MAGL in various diseases, including cancer and neuroinflammatory conditions. nih.govunisi.it

Furthermore, these compounds are instrumental in developing ligands for specific receptor subtypes. For example, the synthesis of selective dopamine D4 receptor antagonists allows for the study of the specific functions of this receptor in the central nervous system. nih.gov Similarly, derivatives targeting sigma receptors are used to probe their involvement in cellular proliferation and other signaling pathways. researchgate.netnih.gov

The versatility of the this compound core structure, which allows for systematic chemical modifications, makes it an ideal starting point for creating a diverse library of compounds. These compounds can then be used to explore structure-activity relationships and to develop highly specific probes for interrogating complex biological systems. researchgate.net For instance, Activity-Based Protein Profiling (ABPP) can utilize such probes to assess the potency and selectivity of inhibitors against entire enzyme families within complex biological samples. unisi.it

Elucidation of Enzyme Mechanisms

The study of enzyme inhibitors is a cornerstone of elucidating enzymatic mechanisms. This compound analogs have been instrumental in this area, particularly in understanding the structure-activity relationships (SAR) that govern enzyme inhibition. By synthesizing and evaluating a series of related compounds, researchers can identify the key structural motifs required for binding and inhibition, thereby mapping the functional landscape of an enzyme's active site.

One area of research involves the enzyme tyrosinase, which is crucial for melanin (B1238610) production. Studies on benzoyl and cinnamoyl piperidine amides have shown that benzylpiperidine analogs are generally more potent inhibitors than their benzylpiperazine counterparts. nih.gov This suggests that the presence of a second, basic nitrogen in the piperazine ring can lead to unfavorable interactions within the enzyme's active site, thus impairing affinity. The higher potency of benzylpiperidine derivatives indicates that reduced basicity and potentially increased flexibility in that region of the molecule are important for effective interaction with tyrosinase. nih.gov These findings help to clarify the chemical and physical properties of the substrate-binding pocket.

Furthermore, benzylpiperidine-based compounds have been optimized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it The development of reversible inhibitors is crucial for avoiding the side effects associated with irreversible inhibitors. The study of these analogs, including the replacement of a linker oxygen atom with sulfur, has provided insights into the binding interactions necessary for reversible inhibition, contributing to a deeper understanding of the MAGL catalytic cycle. unisi.it

Table 1: Inhibitory Activity of this compound Analogs against Various Enzymes

Compound ClassTarget EnzymeKey FindingReference
Benzoyl/Cinnamoyl Piperidine AmidesTyrosinaseBenzylpiperidines were found to be considerably more potent than the respective benzylpiperazine analogues, suggesting the basic nitrogen in the latter impairs affinity. nih.gov nih.gov
Indanone Piperidine DerivativesAcetylcholinesterase (AChE)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as a potent inhibitor with an IC50 of 5.7 nM and high selectivity over butyrylcholinesterase. nih.gov nih.gov
N-benzylpiperidine CarboxamidesAcetylcholinesterase (AChE)A lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, showed an IC50 of 0.03 µM against AChE. researchgate.netnih.gov researchgate.netnih.gov
Benzylpiperidine DerivativesMonoacylglycerol Lipase (MAGL)Optimization of this class led to potent and reversible MAGL inhibitors, confirming their interaction within the enzyme's active site. unisi.it unisi.it

Study of Protein-Ligand Interactions

Molecular docking and binding mode analysis are powerful computational techniques used to visualize and understand how a ligand interacts with its protein target at the atomic level. Analogs of this compound are frequently used as probes in these studies to map the binding pockets of various proteins.

In studies of tyrosinase inhibitors, molecular docking has been used to explain the observed differences in potency between benzylpiperidine and benzylpiperazine analogs. nih.gov Docking studies revealed that for potent benzylpiperidine analogs, the benzyl group engages in important interactions within the enzyme's active site, such as a π–π T-shaped interaction with the residue Phe264. nih.gov Conversely, the protonated benzylpiperazine moiety was shown to have unfavorable positive-positive interactions with an arginine residue (Arg268), explaining its lower potency. nih.gov

The binding of N-benzylpiperidine derivatives to acetylcholinesterase has also been extensively studied. Docking simulations of various inhibitors have identified key interactions within the enzyme's active site. For example, specific compounds have been shown to form π-π interactions between the aromatic ring of the N-benzylpiperidine moiety and tyrosine residues (Tyr72 and Tyr341) of the enzyme. mdpi.com These specific interactions are crucial for the high affinity and inhibitory activity of the ligands.

Research into σ1 receptor ligands has also utilized piperidine derivatives to explore the receptor's binding site. Molecular dynamics simulations have shown that the N-atom of the basic benzylamino moiety of one ligand engages in a salt bridge with the carboxylate of glutamic acid residue Glu172 and a π-cation interaction with the phenyl ring of phenylalanine residue Phe107. nih.gov These detailed interaction maps help to explain the binding affinity and selectivity of different ligands and guide the design of new, more potent, and selective molecules. nih.gov

Table 2: Key Protein-Ligand Interactions for this compound Analogs

Ligand/Analog ClassProtein TargetKey Interacting ResiduesType of InteractionReference
Benzylpiperidine Guaiacol AnalogTyrosinasePhe264π–π T-shaped interaction nih.gov
Benzylpiperazine Guaiacol AnalogTyrosinaseArg268Unfavorable positive-positive interaction nih.gov
N-benzylpiperidine DerivativesAcetylcholinesteraseTyr72, Tyr341π-π interaction mdpi.com
Aminoethyl-Substituted Piperidineσ1 ReceptorGlu172Salt bridge nih.gov
Aminoethyl-Substituted Piperidineσ1 ReceptorPhe107π-cation interaction nih.gov

Vii. Emerging Research Directions and Future Perspectives for Benzyl Piperidine 1 Carboxylate

Exploration of Novel Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is continuously evolving, with researchers moving beyond traditional methods to develop more efficient, selective, and sustainable processes. mdpi.com Future exploration for synthesizing Benzyl (B1604629) piperidine-1-carboxylate and its analogues is focused on several key areas:

Catalytic Systems: Modern catalysis offers powerful tools for piperidine synthesis. Rhodium-catalyzed reactions, for instance, have proven effective for creating substituted piperidines under mild conditions. mdpi.com Another advanced method involves the conjugate addition of phenylboronic acid to a dihydropyridinone intermediate, a key step in building complex piperidine scaffolds. nih.gov

Radical Cyclizations: Intramolecular radical cyclizations are emerging as a potent strategy. Using initiators like triethylborane, researchers can trigger complex radical cascades to form highly substituted piperidine rings from acyclic precursors. mdpi.com

One-Pot Reactions: To improve efficiency and reduce waste, one-pot cascade reactions are being developed. These methods combine multiple transformations, such as cyclization and reduction, into a single synthetic operation without isolating intermediates. mdpi.com For example, a multi-step, one-pot process starting from 4-piperidinecarboxylic acid can be used to generate N-benzyl-4-piperidinecarboxaldehyde through a sequence of esterification, alkylation with benzyl bromide, hydrolysis, acylation, dehydration, and final reduction. google.com

Flow Chemistry and Automation: The integration of automated synthesis platforms and flow chemistry is a significant future direction. These technologies allow for rapid optimization of reaction conditions and the synthesis of compound libraries based on the benzyl piperidine scaffold, accelerating the discovery process.

A summary of representative modern synthetic reactions for piperidine derivatives is presented below.

Reaction TypeCatalyst/Reagent ExampleDescription
Conjugate Addition [Rh(cod)₂]BF₄ / Phenylboronic AcidAddition of a phenyl group to an α,β-unsaturated ketone precursor to form a 4-oxo-2-phenylpiperidine intermediate. nih.gov
Hydroboration-Cross Coupling 9-Borabicyclo[3.3.1]nonane (9-BBN) / Pd(PPh₃)₄A two-step process involving hydroboration of an alkene followed by a palladium-catalyzed cross-coupling to construct the benzylpiperidine scaffold. unisi.it
Radical Cyclization Triethylborane (Et₃B)Initiation of a radical cascade involving successive cyclizations to form complex piperidine structures. mdpi.com
Desymmetrization Chiral CatalystsSelective formation of a lactam from a symmetric precursor to create chiral piperidine derivatives. mdpi.com

Advanced Applications in Complex Molecule Synthesis

Benzyl piperidine-1-carboxylate is more than a simple heterocyclic compound; it is a versatile building block for constructing intricate molecules with significant biological activity. Its structure allows for functionalization at multiple positions, making it an ideal starting point for the synthesis of diverse and complex molecular architectures.

The primary role of this compound in this context is as a key intermediate. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be readily removed to allow for further modification. This strategy is central to its use in synthesizing a wide array of pharmacologically active compounds.

Notable examples include:

Synthesis of σ₁ Receptor Ligands: It is a precursor in the multi-step synthesis of ligands for the sigma-1 (σ₁) receptor, which are investigated for their potential in treating neurological disorders and cancer. The synthesis involves transforming the carboxylate into other functional groups to build a complex 4-(2-aminoethyl)-2-phenylpiperidine scaffold. nih.gov

Precursor to Privileged Scaffolds: The related benzoylpiperidine fragment, often synthesized from piperidine carboxylates, is considered a "privileged structure" in medicinal chemistry. nih.gov This motif is found in a multitude of therapeutic agents targeting cancer, psychosis, and neurodegenerative diseases. nih.gov

Development of Enzyme Inhibitors: The scaffold is utilized in the creation of potent and reversible inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), which are targets for treating pain, inflammation, and cancer. unisi.it

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The pharmaceutical industry is undergoing a digital transformation, with artificial intelligence (AI) and machine learning (ML) poised to revolutionize drug discovery and development. nih.govmit.edu While specific AI/ML applications for this compound are not yet widely published, the compound and its derivatives are ideal candidates for integration into these computational workflows.

Future research will likely leverage AI and ML in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build sophisticated QSAR models that correlate the structural features of this compound derivatives with their biological activity. researchgate.netyoutube.com By training on a dataset of these compounds, the model can predict the activity of novel, unsynthesized molecules, guiding chemists to prioritize the most promising candidates. youtube.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with desired properties, such as high binding affinity for a specific biological target and low predicted toxicity. nih.gov

Synthesis Planning: AI tools can analyze the structure of a complex target molecule containing the benzyl piperidine core and propose the most efficient synthetic routes. This can significantly reduce the time and resources spent on chemical synthesis. mit.edu

Predictive Druggability and ADME/Tox: Machine learning models can predict the "druggability" of biological targets for ligands based on this scaffold. nih.gov Furthermore, AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. researchgate.net

The integration of AI promises to accelerate the journey from a basic scaffold like this compound to a clinically viable drug candidate, making the process more efficient and cost-effective. nih.gov

Development of Highly Selective and Potent Biological Modulators

A major goal in modern drug discovery is the development of molecules that interact with their biological targets with high potency and selectivity, thereby maximizing therapeutic effects while minimizing off-target side effects. The this compound framework serves as an excellent foundation for designing such modulators.

Researchers are actively modifying this scaffold to achieve exquisite selectivity for various biological targets:

Sigma-1 (σ₁) Receptor Modulators: The σ₁ receptor is implicated in a range of CNS disorders and cancer. nih.gov Derivatives of benzyl piperidine have yielded some of the most potent and selective σ₁ receptor inhibitors to date. For example, compound 76 , a fluorinated benzoylpiperidine derivative, exhibits an exceptionally high affinity (Ki = 0.48 nM) and over 3600-fold selectivity for the σ₁ receptor compared to the σ₂ subtype. nih.gov Piperidine-based ligands have also been developed as selective σ₁ antagonists for the treatment of allodynic pain. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibitors: A piperidine carboxamide was identified as a novel and selective inhibitor of ALK, a key target in certain types of cancer. nih.gov Structure-activity relationship (SAR) studies focused on this scaffold led to the rapid development of molecules with improved potency and selectivity over related kinases. nih.gov

Cholinesterase Inhibitors: In the search for treatments for Alzheimer's disease, N-benzyl substituted piperidine amides have been synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). uj.edu.plnih.gov By modifying the substitution pattern on the benzyl ring, researchers have developed compounds that show selective inhibition of BuChE. uj.edu.pl

The table below summarizes key findings for potent and selective modulators derived from the piperidine scaffold.

Compound ClassBiological TargetKey FindingReference
Fluorinated Benzoylpiperidines Sigma-1 (σ₁) ReceptorHigh potency (Ki = 0.48 nM) and selectivity (>3600-fold vs σ₂ receptor). nih.gov
Piperidine Carboxamides Anaplastic Lymphoma Kinase (ALK)Novel, selective ALK inhibitor (IC₅₀ = 0.174 μM) with selectivity over IGF1R. nih.gov
N-(3-chloro)benzylpiperidine amides Butyrylcholinesterase (BuChE)Selective inhibition of BuChE over AChE. uj.edu.pl
Piperidine-based derivatives Sigma-1 (σ₁) ReceptorDevelopment of selective antagonists with demonstrated analgesic activity in pain models. nih.gov

The continued exploration of the chemical space around this compound holds immense promise for the discovery of next-generation therapeutic agents with superior potency and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.